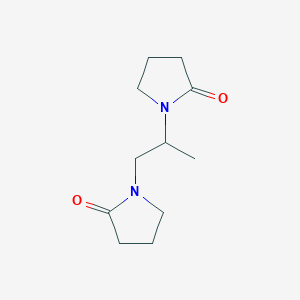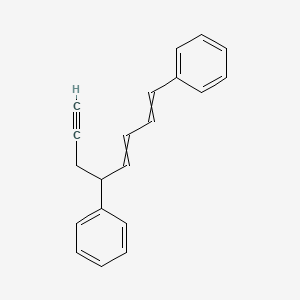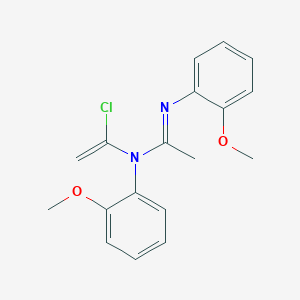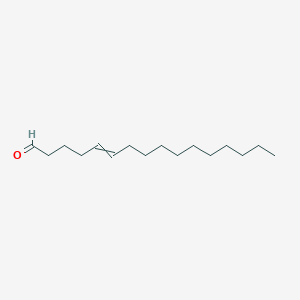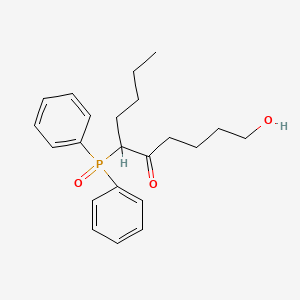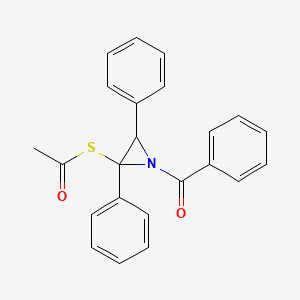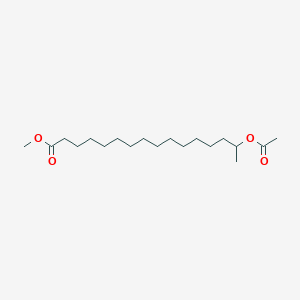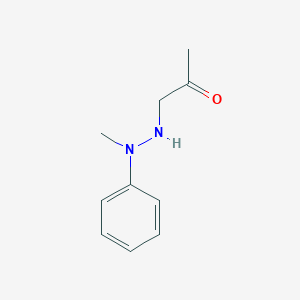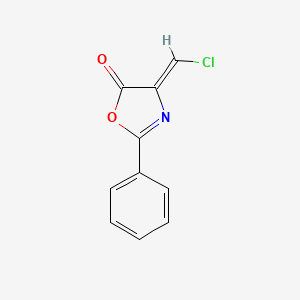
4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- is a compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including 4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl-, often involves flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using packed reactors containing commercial manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in formal [3 + 2] cycloaddition reactions with diazo compounds and nitriles.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- include manganese dioxide, DBU, bromotrichloromethane, and various fluorinating agents .
Major Products
The major products formed from these reactions include various substituted oxazoles and oxazolines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with biological macromolecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- include:
- 2-Phenyl-4,5-dihydrooxazole-4-carbonitrile
- 4,5-Dihydrooxazolo[5,4-c]isoquinolines
- 4,5-Dihydrooxazole
Uniqueness
The uniqueness of 4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
(4Z)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6- |
InChI Key |
FSFZBUCNVBXRQH-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


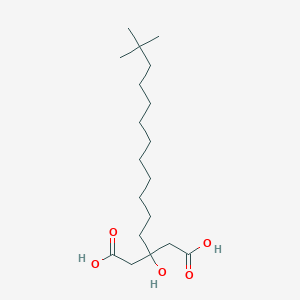
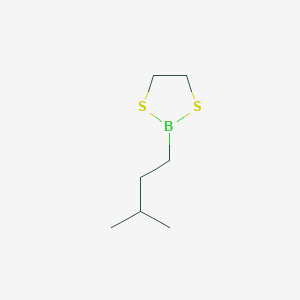

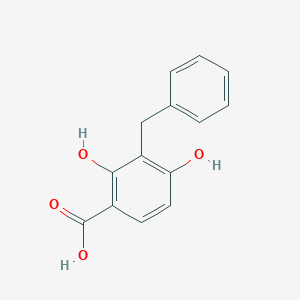
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
